molecular formula C7H12O4 B6203404 2-(1,4-dioxepan-6-yl)acetic acid CAS No. 1628175-87-0

2-(1,4-dioxepan-6-yl)acetic acid

Cat. No.: B6203404
CAS No.: 1628175-87-0
M. Wt: 160.17 g/mol
InChI Key: UCIWBVYKYCFWPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organic Heterocyclic Chemistry

Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to organic chemistry and are particularly significant in medicinal chemistry. mdpi.comrroij.com These structures are prevalent in a vast array of biologically active compounds, including many approved drugs. nih.govijsrtjournal.comnih.gov The presence of heteroatoms like oxygen, nitrogen, or sulfur imparts unique physicochemical properties to these molecules, influencing their reactivity, solubility, and ability to interact with biological targets. rroij.comnih.gov

The 1,4-dioxepane ring system of 2-(1,4-dioxepan-6-yl)acetic acid is a specific type of oxygen-containing heterocycle. Seven-membered rings like dioxepane are of particular interest due to their conformational flexibility. The oxepane (B1206615) motif is found in a variety of marine natural products that exhibit significant biological activities, including potent cytotoxic properties against cancer cell lines. nih.gov The synthesis of such polyoxygenated oxepanes is an active area of research, with applications in the total synthesis of complex natural products. odu.edu

Significance as a Synthetic Building Block in Complex Molecular Architectures

In chemical synthesis, a "building block" is a molecule with reactive functional groups that can be used to construct more complex molecular architectures in a modular fashion. wikipedia.org This approach allows for the systematic and controlled assembly of intricate structures. researchgate.net Heterocyclic compounds are widely utilized as building blocks for the synthesis of novel compounds, particularly in the field of drug discovery. sigmaaldrich.com

This compound possesses two key features that make it a promising synthetic building block: the 1,4-dioxepane ring and the carboxylic acid group. The carboxylic acid is a versatile functional group that can participate in a wide range of chemical transformations, such as esterification, amidation, and conversion to other functional groups. kajay-remedies.com The dioxepane ring can serve as a scaffold, providing a specific three-dimensional arrangement of atoms that can be incorporated into a larger molecule. The synthesis of derivatives based on this scaffold can be achieved through various chemical reactions. organic-chemistry.org

Historical and Evolving Perspectives on Dioxepane Derivatives in Chemical Synthesis

The study of seven-membered heterocyclic systems like dioxepanes has evolved significantly over time. While smaller five- and six-membered rings have historically been more extensively studied, advancements in synthetic methodologies have made the construction of larger ring systems more accessible. nih.gov The interest in dioxepane derivatives has been fueled by the discovery of natural products containing this motif and their potent biological activities. nih.gov

Early research into similar heterocyclic systems, such as 1,2-dioxepanes, focused on their reactive peroxide nature. researchgate.net More recent research has expanded to include a wider range of dioxepane structures and their applications. For instance, organocatalyzed electrochemical methods have been developed for the synthesis of 1,4-dioxepane derivatives. researchgate.net The ongoing exploration of new synthetic routes and the identification of novel dioxepane-containing natural products continue to drive the interest in this class of compounds. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1628175-87-0

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

2-(1,4-dioxepan-6-yl)acetic acid

InChI

InChI=1S/C7H12O4/c8-7(9)3-6-4-10-1-2-11-5-6/h6H,1-5H2,(H,8,9)

InChI Key

UCIWBVYKYCFWPK-UHFFFAOYSA-N

Canonical SMILES

C1COCC(CO1)CC(=O)O

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 2 1,4 Dioxepan 6 Yl Acetic Acid

Chemo- and Regioselective Synthesis Strategies for the 1,4-Dioxepane Core

The formation of the seven-membered 1,4-dioxepane ring presents a synthetic challenge due to entropic factors and potential side reactions. Modern strategies are geared towards overcoming these hurdles through controlled cyclization and annulation reactions.

Intramolecular cyclization is a fundamental strategy for the formation of cyclic structures, including the 1,4-dioxepane core. These reactions involve the formation of a bond between two reactive centers within the same molecule to close the ring.

One notable approach is the intramolecular oxy-Michael addition. digitellinc.com This method involves the base-assisted, highly diastereoselective reaction where a hydroxyl group within a molecule adds to an α,β-unsaturated ester, forming the seven-membered ring. digitellinc.com Specifically, the chemoselective nucleophilic addition of a primary alcohol of a vicinal diol to an α,β-unsaturated ester can lead to an enantiomerically pure 1,4-dioxepane fused β-lactam. digitellinc.com

Another versatile method is ring-closing metathesis (RCM), which has been successfully employed to construct oxepane (B1206615) rings from acyclic diene precursors. rsc.org For instance, a diene can be cyclized using a catalyst like Schrock's catalyst to form an oxepine, which can then be further functionalized to the desired saturated dioxepane. rsc.org

Lewis acid-mediated cyclizations of diepoxides also provide a pathway to oxepane systems. rsc.org The reaction proceeds through the activation of a terminal epoxide by a Lewis acid, followed by an intramolecular nucleophilic attack from the other epoxide oxygen to form a bicyclic intermediate. This intermediate is then attacked by a carbonyl group on a side chain to yield the seven-membered oxacycle. rsc.org Different Lewis acids, such as BF₃·OEt₂, can be employed to optimize the reaction for various substrates. rsc.org

Intramolecular haloetherification is another powerful tool for the stereoselective synthesis of substituted oxepanes. nih.gov This 7-endo cyclization proceeds through a chiral bromonium intermediate, with the regioselectivity being influenced by the asymmetry of this intermediate. nih.gov

Dehydrogenative annulation reactions have emerged as a direct and efficient method for synthesizing cyclic compounds. d-nb.infobohrium.com These reactions involve the formation of two new bonds in a single step from readily available starting materials. d-nb.info

A significant advancement in this area is the development of organocatalyzed electrochemical dehydrogenative annulation. d-nb.infobohrium.comnih.gov This method allows for the synthesis of 1,4-dioxepane derivatives from the reaction of alkenes with 1,3-diols under transition-metal- and oxidizing-reagent-free conditions. d-nb.infobohrium.comnih.gov The use of electrochemistry combined with a redox catalyst, such as a triarylamine, provides a more sustainable and environmentally friendly alternative to traditional methods that often require stoichiometric chemical oxidants. bohrium.comnih.gov This electrochemical approach has a broad substrate scope and is compatible with numerous functional groups, enabling the synthesis of diverse functionalized 1,4-dioxepane products. d-nb.infobohrium.comnih.gov The reaction can also be scaled up to produce gram quantities of the desired product in a short amount of time. d-nb.infonih.gov

This method has also been extended to desulfurative annulation of thioethers, further expanding its synthetic utility. rsc.org

The formation of cyclic acetals from diols and carbonyl compounds is a classic and reliable method for constructing 1,4-dioxepane rings. organic-chemistry.org This reaction is typically catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

The reaction of a 1,3-diol with an aldehyde or ketone leads to the formation of a 1,3-dioxane (B1201747), while a 1,4-diol would be required for a 1,4-dioxepane. A standard procedure involves using an acid catalyst like toluenesulfonic acid in a solvent that allows for the continuous removal of water, for instance, by using a Dean-Stark apparatus. organic-chemistry.org Various diols can be used, and the choice of diol and carbonyl compound determines the substitution pattern of the resulting dioxepane ring. chemistrysteps.com For example, reacting a suitable diol with a ketone can produce a cyclic acetal (B89532), which serves as the 1,4-dioxepane core. chemistrysteps.com

Modern variations of this method offer milder and more chemoselective conditions. organic-chemistry.org For instance, the use of trialkyl orthoformates in the presence of a catalytic amount of tetrabutylammonium (B224687) tribromide allows for the acetalization of aldehydes in the presence of ketones. organic-chemistry.org Photocatalytic methods using visible light and a catalyst like Eosin Y provide a neutral and mild route to acetal formation, compatible with acid-sensitive functional groups. organic-chemistry.org

Functionalization and Introduction of the Acetic Acid Side Chain

Once the 1,4-dioxepane core is established, the next crucial step is the introduction of the acetic acid side chain at the desired position, typically the 6-position, to yield 2-(1,4-dioxepan-6-yl)acetic acid.

Several strategies can be employed to introduce a carboxylic acid group onto the pre-formed dioxepane ring. The choice of method often depends on the existing functional groups on the dioxepane core.

If the dioxepane is synthesized with a suitable precursor functional group, such as a primary alcohol or an aldehyde, at the 6-position, it can be oxidized to the corresponding carboxylic acid. Standard oxidation reagents can be used for this transformation.

Alternatively, if the dioxepane ring contains a leaving group, such as a halide, at the 6-position, it can be converted to the carboxylic acid through a two-step process involving nucleophilic substitution with a cyanide anion to form a nitrile, followed by hydrolysis of the nitrile to the carboxylic acid.

For amino acid derivatives, side-chain protecting groups are often necessary to prevent unwanted side reactions. peptide.com For aspartic acid and glutamic acid, the side-chain carboxylic acids are typically protected as tert-butyl esters in Fmoc chemistry. peptide.com These protecting groups can be selectively removed under specific conditions. peptide.com

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and can be utilized to introduce the acetic acid side chain or a precursor to it. libretexts.orglibretexts.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, offer a straightforward way to construct Csp²-Csp² and Csp²-Csp bonds. libretexts.org

Common palladium-catalyzed reactions include the Suzuki-Miyaura, Stille, Sonogashira, and Heck reactions. libretexts.org These reactions typically involve the coupling of an organohalide with an organometallic reagent in the presence of a palladium catalyst. libretexts.org

For the synthesis of this compound, a strategy could involve a Suzuki-Miyaura coupling. frontiersin.org This would entail reacting a 6-halo-1,4-dioxepane with a suitable boronic acid derivative containing the acetic acid moiety (or a protected form thereof). The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. frontiersin.org

The general mechanism for these cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org The choice of ligands for the palladium catalyst is crucial for the success of these transformations, with bulky, monodentate phosphine (B1218219) ligands often being effective. mit.edu

Stereocontrolled Synthesis and Chiral Induction

The biological activity of a chiral molecule is often dictated by its specific three-dimensional arrangement. Consequently, the development of synthetic routes that allow for the selective formation of a single stereoisomer is of paramount importance. For this compound, the stereocenter at the 6-position of the dioxepane ring is a key feature that necessitates stereocontrolled synthetic approaches.

Enantioselective synthesis aims to produce one enantiomer of a chiral compound in excess over the other. This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool of natural products. icjs.us

Catalytic Asymmetric Synthesis: A powerful approach for establishing chirality is the use of a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. Chiral Lewis acids and chiral Brønsted acids, such as chiral phosphoric acids, have proven to be highly effective in a variety of asymmetric transformations. snnu.edu.cn For the synthesis of chiral 1,4-dioxepane derivatives, a potential strategy involves the asymmetric cyclization of a suitable precursor. For instance, a prochiral diol could undergo a catalytic, enantioselective acetalization reaction with a glyoxylic acid derivative. The use of a chiral catalyst, such as a chiral phosphoric acid, could facilitate the protonation of the carbonyl group, creating a chiral environment that directs the nucleophilic attack of the diol to form the dioxepane ring with high enantioselectivity. snnu.edu.cn

Another promising avenue is the application of transition metal catalysis. For example, iridium-catalyzed asymmetric hydrogenation of a quinoline (B57606) derivative bearing an ester group at the 3-position has been shown to produce chiral 1,4-dihydroquinolines with excellent enantioselectivity. nih.gov A similar strategy could be envisioned for an unsaturated precursor to the dioxepane ring, where a chiral iridium or rhodium complex could catalyze the enantioselective hydrogenation of a double bond within the seven-membered ring or a precursor molecule. icjs.usnih.gov

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates, to introduce chirality into the target molecule. icjs.us For instance, a chiral diol derived from a natural sugar could be used as a starting material. Reaction of this chiral diol with an appropriate C3 building block would lead to the formation of an enantioenriched 1,4-dioxepane core, thereby establishing the desired stereochemistry at the outset of the synthesis.

The following table summarizes potential enantioselective strategies for the synthesis of chiral dioxepane derivatives.

Table 1: Potential Enantioselective Strategies for Chiral Dioxepane Derivatives

Strategy Description Key Reagents/Catalysts Potential Advantages
Catalytic Asymmetric Acetalization Enantioselective cyclization of a prochiral diol with a glyoxylic acid derivative. Chiral Phosphoric Acids, Chiral Lewis Acids High catalytic efficiency, broad substrate scope.
Asymmetric Hydrogenation Enantioselective reduction of an unsaturated precursor to the dioxepane ring. Chiral Iridium or Rhodium Complexes High enantioselectivity, potential for scalability.
Chiral Pool Synthesis Utilization of enantiopure starting materials derived from nature. Chiral Diols (from sugars), Chiral Hydroxy Acids Readily available starting materials, predictable stereochemistry.

When a molecule contains multiple stereocenters, the control of their relative configuration is known as diastereoselectivity. In the context of this compound, if additional stereocenters are present on the acetic acid side chain or within the dioxepane ring, diastereoselective reactions are crucial.

Substrate-Controlled Diastereoselectivity: In this approach, an existing stereocenter in the substrate directs the formation of a new stereocenter. For example, if a chiral precursor containing a stereocenter is used, its steric and electronic properties can influence the trajectory of an incoming reagent, leading to the preferential formation of one diastereomer. This principle is fundamental in the synthesis of complex natural products containing multiple stereocenters. nih.gov

Auxiliary-Controlled Diastereoselectivity: A chiral auxiliary is a temporary functional group that is attached to the substrate to direct a stereoselective reaction. After the desired stereocenter has been created, the auxiliary is removed. This method provides excellent stereocontrol and is widely used in asymmetric synthesis. nih.gov For the synthesis of a substituted this compound derivative, a chiral auxiliary could be attached to the acetic acid moiety to control the stereochemistry of a reaction at the alpha-position.

Catalytic Diastereoselective Reactions: Similar to enantioselective catalysis, chiral catalysts can also be employed to control the formation of specific diastereomers. For instance, a gold-catalyzed [4+3] annulation reaction between a tert-butyl propiolate derivative and an epoxide can construct the 1,4-dioxepane core, and the stereochemistry of the epoxide can be retained in the product. rsc.org This demonstrates how the stereochemistry of a starting material can be translated to the product in a diastereoselective manner through a catalytic process.

The table below outlines methods for achieving diastereocontrol in the synthesis of substituted dioxepanes.

Table 2: Methods for Diastereoselective Control in Dioxepane Synthesis

Method Principle Example Application
Substrate Control An existing stereocenter in the starting material dictates the stereochemical outcome of a subsequent reaction. Cyclization of a chiral polyol to form a substituted dioxepane ring.
Auxiliary Control A removable chiral group is attached to the substrate to direct the formation of a new stereocenter. A chiral auxiliary on the acetic acid side chain to control alkylation.
Catalytic Diastereoselection A chiral catalyst favors the formation of one diastereomer over others. Gold-catalyzed annulation of a chiral epoxide to form a stereodefined dioxepane. rsc.org

Sustainable and Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wikipedia.org These principles are increasingly important in modern synthetic chemistry, driving innovation towards more sustainable and efficient manufacturing processes.

Catalytic Reactions: The use of catalysts is a cornerstone of green chemistry. Catalysts increase reaction rates, often allow for milder reaction conditions, and can be used in small quantities, thus reducing waste. Both homogeneous and heterogeneous catalysts are employed to improve the sustainability of chemical processes. For the synthesis of dioxepane derivatives, acid or base-catalyzed acetalization is a common method. The use of solid acid catalysts, for example, can simplify product purification as the catalyst can be easily removed by filtration and potentially reused.

Solvent-Free Reactions: Many organic solvents are volatile, flammable, and toxic, posing risks to human health and the environment. Conducting reactions in the absence of a solvent (neat conditions) or in environmentally benign solvents like water is a key goal of green chemistry. Solvent-free aldol (B89426) condensation reactions, for example, have been successfully carried out by grinding the reactants together, often with a solid catalyst. rsc.org The synthesis of 1,4-dihydropyridine (B1200194) derivatives has also been achieved under solvent-free conditions using a catalytic amount of FeCl3 or even under microwave irradiation without any catalyst. orientjchem.orgresearchgate.net These approaches could be adapted for the synthesis of precursors to this compound, significantly reducing the environmental impact of the synthesis.

Atom Economy: Developed by Barry Trost, atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.org Reactions with high atom economy, such as addition and cycloaddition reactions, are inherently greener as they generate fewer byproducts. For example, a Diels-Alder reaction, which is a type of cycloaddition, has a theoretical atom economy of 100% because all the atoms of the reactants are incorporated into the product. jocpr.com In designing a synthesis for this compound, prioritizing reactions with high atom economy, such as the direct addition of a diol to an activated alkyne, would be a key green chemistry consideration.

Process Intensification: This engineering concept aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. youtube.com This can be achieved through various means, including the use of microreactors, continuous flow chemistry, and multifunctional reactors that combine reaction and separation in a single unit. mdpi.commdpi.com For the synthesis of this compound, a continuous flow process could offer significant advantages over traditional batch production. Continuous flow systems allow for better control over reaction parameters such as temperature and mixing, leading to improved yields and selectivity. Furthermore, the smaller reaction volumes enhance safety, particularly for highly exothermic or hazardous reactions. youtube.com

The following table presents a summary of green chemistry approaches relevant to the synthesis of the target compound.

Table 3: Green Chemistry Approaches in Synthesis

Principle Description Relevance to this compound Synthesis
Catalysis Use of small amounts of substances to accelerate a reaction. Employing recyclable solid acid catalysts for the dioxepane ring formation.
Solvent-Free Synthesis Conducting reactions without a solvent medium. Grinding reactants or using microwave irradiation for key bond-forming steps. rsc.orgorientjchem.orgresearchgate.net
Atom Economy Maximizing the incorporation of reactant atoms into the final product. wikipedia.org Designing synthetic routes that utilize addition reactions over substitution or elimination reactions. nih.gov
Process Intensification Developing smaller, more efficient, and safer manufacturing processes. youtube.com Implementing continuous flow synthesis for better control and safety. mdpi.commdpi.com

Chemical Reactivity and Derivatization Studies of 2 1,4 Dioxepan 6 Yl Acetic Acid

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including esterification, amidation, reduction, and oxidation. These transformations allow for the preparation of a wide array of derivatives with potentially new properties.

The carboxylic acid functionality of 2-(1,4-dioxepan-6-yl)acetic acid can be readily converted to its corresponding esters. This classic transformation is typically achieved under acidic conditions with an alcohol. The reactivity is analogous to other carboxylic acids, such as acetic acid, which is easily soluble in alcohols and other organic solvents like acetone (B3395972) and diethyl ether. miracosta.edu A variety of ester derivatives can be synthesized, which may serve as building blocks in polymer science or as intermediates for more complex molecules. For instance, the synthesis of phenyl active esters can be a route to further functionalization. uniurb.it

Table 1: Representative Esterification Reactions

Reactant Reagent Product
This compound Methanol (B129727), H₂SO₄ (cat.) Methyl 2-(1,4-dioxepan-6-yl)acetate
This compound Ethanol, HCl (cat.) Ethyl 2-(1,4-dioxepan-6-yl)acetate
This compound Phenol, DCC Phenyl 2-(1,4-dioxepan-6-yl)acetate

The carboxylic acid can be converted into amides through reactions with primary or secondary amines. These reactions typically require the activation of the carboxylic acid, which can be achieved using a variety of peptide coupling reagents. bachem.comamericanpeptidesociety.org Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. americanpeptidesociety.orgpeptide.com Other effective reagents include phosphonium (B103445) salts like BOP and uronium salts like HBTU, HATU, and HCTU, which can facilitate efficient amide bond formation. bachem.compeptide.com The choice of reagent can be critical for achieving high yields and purity, especially with sterically hindered amines. bachem.com For example, COMU is a modern coupling reagent known for its high efficiency and safety profile. bachem.com

Table 2: Common Reagents for Amide Synthesis

Coupling Reagent Class Examples Key Features
Carbodiimides DCC, DIC, EDC Widely used, cost-effective; EDC and its urea (B33335) byproduct are water-soluble. bachem.compeptide.com
Phosphonium Salts BOP, PyBOP, PyAOP Excellent coupling efficiency, suitable for solution and solid-phase synthesis. bachem.compeptide.com
Uronium/Aminium Salts HBTU, TBTU, HATU, HCTU, COMU Fast reaction rates, low racemization, high efficiency. bachem.compeptide.com

The resulting amide derivatives of this compound can be designed as analogues of peptides or as building blocks for constructing more complex molecular architectures.

The carboxylic acid group can undergo reduction to form the corresponding primary alcohol, 2-(1,4-dioxepan-6-yl)ethanol. This transformation typically requires strong reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). The choice of reducing agent is crucial to ensure the stability of the 1,4-dioxepane ring, which is generally stable under these conditions but could be susceptible to cleavage with certain Lewis acidic reagents.

Conversely, selective oxidation of the molecule is also a potential pathway for derivatization. While the carboxylic acid is already in a high oxidation state, reactions could theoretically target other parts of the molecule. For instance, flavoprotein alcohol oxidases have been shown to selectively oxidize diols to hydroxy acids or lactones. nih.gov While not directly applicable to the carboxylic acid group itself, this highlights enzymatic methods for selective oxidation on related structures. nih.gov Chemical oxidation, for example with peracetic acid, has been used on related oxazepine structures, leading to a variety of products including ring-opened and rearranged compounds. rsc.org

Reactions Involving the 1,4-Dioxepane Heterocycle

The 1,4-dioxepane ring, a seven-membered heterocycle containing two oxygen atoms, can also be the site of chemical transformations, primarily through ring-opening or rearrangement reactions.

The 1,4-dioxepane ring can undergo ring-opening reactions under certain conditions. For example, cationic ring-opening polymerization of 1,3-dioxepane (B1593757) can be initiated by protonic acids, leading to polymers. acs.org Similar mechanisms could potentially be applied to this compound derivatives. The ring-opening of epoxides, which are three-membered cyclic ethers, occurs readily under both acidic and basic conditions due to significant ring strain. libretexts.org While the seven-membered 1,4-dioxepane ring is less strained, ring-opening can still be induced, for example, in the reaction of 1,4-diazabicyclo[2.2.2]octane (DABCO) derivatives with nucleophiles. rsc.org

Ring-contraction reactions are also known for related heterocyclic systems. For instance, 1,3-dioxepins can undergo a Lewis acid-mediated ring contraction to form substituted tetrahydrofurans. nih.gov Such rearrangements, including the Favorskii and Wagner-Meerwein rearrangements, can lead to smaller, more complex ring systems and are valuable in organic synthesis. wikipedia.orgharvard.eduetsu.edu

Direct electrophilic or nucleophilic substitution on the saturated C-H bonds of the 1,4-dioxepane ring is generally challenging due to the low reactivity of alkanes. dalalinstitute.com Electrophilic aromatic substitution is a common reaction for aromatic compounds like benzene, but the dioxepane ring is aliphatic and lacks the π-electron system necessary for this type of reaction. byjus.comlibretexts.orgmasterorganicchemistry.com

Nucleophilic substitution reactions typically require a good leaving group. saskoer.caleah4sci.comyoutube.comyoutube.com The ether oxygens within the dioxepane ring are poor leaving groups. However, under acidic conditions, protonation of an ether oxygen can convert it into a good leaving group (an alcohol), facilitating nucleophilic attack and subsequent ring-opening, as seen in the cleavage of epoxides. libretexts.org Therefore, substitution reactions on the 1,4-dioxepane ring of this compound would likely proceed via a ring-opening mechanism rather than direct displacement of a hydrogen or other group on the ring.

Stability Studies of the Cyclic Ether Under Various Conditions

The 1,4-dioxepane ring system, being a cyclic acetal (B89532), exhibits characteristic stability and reactivity patterns. Generally, cyclic acetals are stable under neutral and basic conditions but are susceptible to cleavage under acidic conditions. organic-chemistry.org The stability of the 1,4-dioxepane ring in this compound is a critical parameter for its handling, storage, and application in synthetic protocols.

The mechanism of acid-catalyzed ether cleavage typically involves protonation of one of the ether oxygens, converting it into a good leaving group (an alcohol). masterorganicchemistry.com This is followed by a nucleophilic attack on an adjacent carbon atom. For cyclic ethers like tetrahydrofuran (B95107) (THF), treatment with strong acids such as hydroiodic acid (HI) can lead to ring opening. masterorganicchemistry.com In the case of this compound, the presence of the carboxylic acid group within the same molecule could potentially influence the rate of this cleavage.

The following table summarizes the expected stability of the 1,4-dioxepane ring under various chemical environments, based on the general behavior of cyclic ethers and acetals.

ConditionReagent ExampleExpected Stability/ReactivityReference
Neutral Water, NaCl solutionGenerally stable organic-chemistry.org
Basic NaOH, NaHCO₃Generally stable organic-chemistry.org
Strongly Acidic HI, H₂SO₄, HClSusceptible to cleavage and ring-opening masterorganicchemistry.commasterorganicchemistry.com
Lewis Acidic BF₃·OEt₂, AlCl₃Can mediate ring-opening or other rearrangements rsc.orgnih.gov
Oxidative KMnO₄, MCPBA (with Lewis acid)Can be cleaved, potentially leading to lactones organic-chemistry.org
Mild Acidic Acetic acid, Pyridinium saltsMay be stable, but depends on temperature and duration rsc.org

This table is generated based on the general reactivity of cyclic ethers and acetals and may not represent specific experimental results for this compound.

Structure-Reactivity Relationships within the Compound Class

The reactivity of this compound and its derivatives is intrinsically linked to their three-dimensional structure and the electronic effects of any substituents. Understanding these relationships is key to predicting reaction outcomes and designing new synthetic pathways.

The seven-membered 1,4-dioxepane ring is not planar and can exist in several low-energy conformations, such as chair and boat forms. The equilibrium between these conformers and the energy barriers for their interconversion can significantly impact the molecule's reactivity. A conformational analysis of methoxy-1,4-dioxepanes has provided insight into the preferred geometries of this ring system. acs.org

The orientation of the acetic acid side chain (axial vs. equatorial) in the dominant conformation will affect its steric accessibility to reagents. An equatorially positioned side chain would be more sterically accessible for reactions like esterification or amidation. Conversely, an axial orientation might hinder the approach of bulky reagents.

Furthermore, intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and one of the ether oxygens, could stabilize certain conformations and influence the acidity of the carboxylic acid. Such an interaction could also play a role in directing the stereochemical outcome of reactions at or near the chiral center (if the molecule is a specific stereoisomer). The rate of acid-catalyzed hydrolysis of a vinyl ether in a related dihydronaphthalene system was found to be dependent on the planarity of the molecule, which affects the stabilization of the transition state. arkat-usa.org This highlights how conformational constraints can directly impact reaction kinetics.

The presence of substituents on the 1,4-dioxepane ring can have profound electronic and steric effects on the reactivity of this compound.

Electronic Effects: Electron-withdrawing or electron-donating groups on the dioxepane ring can alter the nucleophilicity of the ether oxygens and the electrophilicity of the ring carbons. For instance, in the synthesis of related oxepane (B1206615) systems, it has been observed that electron-withdrawing substituents can favor certain cyclization reactions. rsc.org In the context of this compound, a substituent's electronic effect could influence the stability of the ring towards acid-catalyzed cleavage.

Steric Effects: The size and position of substituents can dictate the regioselectivity and stereoselectivity of reactions. For example, in the ring-opening of substituted 1,3-dioxane (B1201747) acetals, the regiochemical outcome is often controlled by the steric hindrance around the different oxygen atoms. researchgate.net Similarly, for derivatization of the acetic acid side chain, bulky substituents on the dioxepane ring could sterically hinder the approach to the carboxyl group.

The following table provides hypothetical examples of how different substituent patterns on the dioxepane ring might influence reaction outcomes, based on general principles of organic reactivity.

Substituent (R) on Dioxepane RingPotential Influence on ReactivityRationale
Electron-withdrawing group (e.g., -NO₂) May decrease the rate of acid-catalyzed ring opening.Reduces the basicity (nucleophilicity) of the ether oxygens, making them less likely to be protonated.
Electron-donating group (e.g., -OCH₃) May increase the rate of acid-catalyzed ring opening.Increases the basicity of the ether oxygens, facilitating protonation.
Bulky group (e.g., -C(CH₃)₃) May hinder reactions at the carboxylic acid. Directs ring-opening to the less hindered side.Steric hindrance can block access to the reactive center.
Hydroxyl group (-OH) Can participate in intramolecular reactions (e.g., lactonization).The hydroxyl group can act as an internal nucleophile.

This table presents predicted effects based on established chemical principles and is for illustrative purposes.

Advanced Analytical Characterization of 2 1,4 Dioxepan 6 Yl Acetic Acid and Its Derivatives

High-Resolution Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques that probe the magnetic and vibrational properties of nuclei and bonds within a molecule are fundamental to determining its precise structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. For 2-(1,4-dioxepan-6-yl)acetic acid, with its flexible seven-membered ring, multi-dimensional NMR is particularly vital.

One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide initial information on the chemical environment of the protons and carbons. However, due to the conformational flexibility of the dioxepane ring, signals can be broad or complex. cdnsciencepub.com Two-dimensional (2D) NMR experiments are required for definitive assignment.

COSY (Correlation Spectroscopy) experiments reveal proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the dioxepane ring and the acetic acid side chain.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded protons and carbons, enabling the unambiguous assignment of each carbon atom's chemical shift based on its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for identifying quaternary carbons and piecing together the molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information on the spatial proximity of protons. This is essential for determining the stereochemistry at the C6 position (whether the acetic acid substituent is in an axial or equatorial-like position) and for analyzing the preferred conformation of the flexible seven-membered ring, which likely exists as an equilibrium of twist-chair forms. cdnsciencepub.comnih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for this compound
Atom PositionHypothetical ¹H Chemical Shift (ppm)Hypothetical ¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Carboxyl (COOH)~11-12 (broad s)~175.0-
CH₂-COOH~2.5 (d)~40.5H(CH-ring) → C(CH₂-COOH), H(CH₂-COOH) → C(COOH)
Ring CH (C6)~2.8 (m)~35.0H(CH-ring) → C(CH₂-ring), H(CH-ring) → C(CH₂-COOH)
Ring CH₂ (C5, C7)~3.6-3.8 (m)~70.0H(CH₂-ring) → C(CH-ring), H(CH₂-ring) → C(CH₂O-ring)
Ring CH₂ (C2, C3)~3.8-4.0 (m)~72.0H(CH₂-ring) → C(CH₂-ring)

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental composition and confirmation of its molecular formula. For this compound (C₇H₁₂O₄), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

The fragmentation patterns observed in the mass spectrum offer a "fingerprint" that helps to confirm the structure. Common fragmentation pathways for this molecule would involve the loss of the carboxylic acid group, water, or cleavage of the dioxepane ring. nih.govuga.educapes.gov.brlibretexts.org

Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions.

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (e.g., the molecular ion) and fragmenting it further to elucidate structural details and fragmentation pathways. cam.ac.uknih.govnih.gov

Table 2: Expected HRMS Data and Plausible Fragments for this compound (C₇H₁₂O₄)
Ion FormulaCalculated m/zDescription
[C₇H₁₃O₄]⁺173.0757Protonated Molecular Ion [M+H]⁺
[C₇H₁₁O₄]⁻171.0612Deprotonated Molecular Ion [M-H]⁻
[C₇H₁₁O₃]⁺155.0652Loss of H₂O from [M+H]⁺
[C₆H₁₁O₂]⁺115.0754Loss of COOH from [M+H]⁺
[C₅H₇O₄]⁻143.0302Cleavage of the dioxepane ring

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational frequencies of bonds within a molecule. rsc.orgresearchgate.net These spectra provide a characteristic "fingerprint" and confirm the presence of key functional groups.

For this compound, the key vibrational modes are:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically from 2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid. orgchemboulder.com

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ hybridized carbons of the ring and side chain.

C=O Stretch: A very strong, sharp absorption around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid. orgchemboulder.com

C-O Stretch: Strong absorptions in the 1050-1300 cm⁻¹ region, corresponding to the C-O bonds of the ether functional groups and the carboxylic acid. pressbooks.pub

Table 3: Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Strong, very broad
AlkaneC-H stretch2850 - 2960Medium to strong
Carboxylic AcidC=O stretch1700 - 1725Strong, sharp
Carboxylic AcidO-H bend1395 - 1440Medium, broad
Ether / AcidC-O stretch1050 - 1300Strong

Advanced Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography separates components of a mixture based on their differential interactions with a stationary and a mobile phase. For a chiral compound like this compound, advanced techniques are needed to separate its stereoisomers.

The carbon at position 6 (C6) of the dioxepane ring is a stereocenter, meaning this compound is a chiral molecule and exists as a pair of enantiomers ((R) and (S) forms). Enantiomers have identical physical properties in a non-chiral environment, but often different biological activities.

Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for separating enantiomers. researchgate.netcsfarmacie.cz This is achieved by using a chiral stationary phase (CSP). chiralpedia.comphenomenex.com The enantiomers interact differently with the chiral surface of the CSP, forming transient diastereomeric complexes with different stabilities, which causes them to travel through the column at different rates and elute at different times. nih.govresearchgate.net Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and are effective for separating a broad range of chiral compounds, including carboxylic acids. researchgate.netresearchgate.net

Table 4: Hypothetical Chiral HPLC Separation Data
ParameterValue
ColumnChiralpak® IA (Amylose-based CSP)
Mobile PhaseHexane/Ethanol/Formic Acid (80:20:0.1)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Retention Time (Enantiomer 1)10.2 min
Retention Time (Enantiomer 2)12.5 min
Resolution (Rs)>1.5

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Direct analysis of carboxylic acids by GC can be challenging due to their polarity and low volatility, which can lead to poor peak shape and thermal decomposition. colostate.edu

To overcome this, this compound must first be converted into a more volatile and stable derivative. A common approach is esterification, for example, reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst to form its methyl ester. acs.orgnih.govnih.govmasterorganicchemistry.com This derivative can then be readily analyzed by GC-MS. The gas chromatograph separates the methyl ester from any impurities, and the mass spectrometer provides a mass spectrum that confirms its identity through its molecular ion and characteristic fragmentation pattern. nih.govusherbrooke.ca

Table 5: Hypothetical GC-MS Data for the Methyl Ester of this compound
ParameterValue
DerivativeMethyl 2-(1,4-dioxepan-6-yl)acetate
GC ColumnDB-5ms (non-polar)
Retention Time~15.8 min
Key MS Fragments (m/z) Description
188Molecular Ion [M]⁺
157Loss of methoxy (B1213986) group [M-OCH₃]⁺
129Loss of carbomethoxy group [M-COOCH₃]⁺
59Carbomethoxy fragment [COOCH₃]⁺

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the conformation of the molecule, which for a flexible seven-membered ring system like the 1,4-dioxepane, is of significant interest.

While specific crystallographic data for this compound is not widely available in published literature, the application of this technique would yield critical insights. Theoretical conformational analysis of seven-membered rings such as 1,4-dioxepane suggests a preference for chair, twist-chair, or twist-boat conformations, depending on substituents. nih.gov X-ray diffraction analysis would empirically determine the preferred conformation of this compound in the solid state.

Furthermore, the carboxylic acid moiety introduces the potential for strong intermolecular interactions, particularly hydrogen bonding. In the crystalline state, it is highly probable that the carboxylic acid groups would form dimers or extended networks, which would significantly influence the crystal packing.

Hypothetical Crystallographic Parameters:

A hypothetical analysis of a related structure, (6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetic acid, highlights the type of data that would be obtained. For instance, the carboxylic acid group is expected to form cyclic dimers through O–H···O interactions. A similar analysis for this compound would define its supramolecular assembly.

Crystallographic ParameterExpected Information for this compound
Space GroupDescribes the symmetry of the unit cell.
Unit Cell Dimensions (a, b, c, α, β, γ)Defines the size and shape of the repeating crystal lattice unit.
Bond LengthsPrecise distances between atoms (e.g., C-C, C-O). For the dioxepane ring, C-O bond lengths would be of particular interest.
Bond AnglesAngles between adjacent bonds (e.g., O-C-C), which would reveal any ring strain. nih.gov
Torsion AnglesDefines the conformation of the 1,4-dioxepane ring (e.g., chair, twist-chair).
Hydrogen Bonding GeometryDetails of intermolecular hydrogen bonds involving the carboxylic acid group, defining the supramolecular structure.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound and its derivatives in complex mixtures such as reaction media or biological matrices. nih.govsaspublishers.com

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. acs.org Due to the low volatility of the carboxylic acid, derivatization is typically required to convert the analyte into a more volatile form, such as a methyl or silyl (B83357) ester. researchgate.net This transformation also often improves the chromatographic peak shape. The mass spectrometer then provides detailed structural information based on the fragmentation pattern of the derivatized compound, which can be compared against spectral libraries for identification. nih.gov The thermal behavior of the dioxepane ring, which is a type of acetal (B89532), is generally stable under typical GC conditions, unlike hemiacetals which may decompose. tandfonline.com

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is highly suited for the analysis of less volatile and thermally labile compounds, making it an ideal technique for this compound in its native form. saspublishers.com Reversed-phase liquid chromatography is a common separation method, though derivatization of the carboxylic acid can be employed to enhance retention and improve ionization efficiency. nih.gov Electrospray ionization (ESI) is a soft ionization technique commonly used, and for carboxylic acids, analysis in negative ion mode (detecting [M-H]⁻) is often preferred. chromforum.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, facilitating the confirmation of the elemental composition. acs.org LC-MS/MS can be used to further probe the structure by inducing fragmentation of a selected parent ion, which is useful for differentiating isomers and identifying components in highly complex mixtures. rsc.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS):

CE-MS offers an alternative separation mechanism based on the electrophoretic mobility of the analyte in an electric field. This technique provides high separation efficiency and can be particularly useful for charged species like the carboxylate anion of this compound. saspublishers.com

TechniquePrinciple & Application for this compoundSample PreparationInformation Obtained
GC-MSSeparation of volatile compounds followed by mass-based detection and identification. nih.gov Used for purity assessment and identification of volatile derivatives.Derivatization of the carboxylic acid to an ester (e.g., methylation, silylation) is typically required. acs.orgRetention time, mass spectrum (fragmentation pattern), and structural elucidation. researchgate.net
LC-MSSeparation of non-volatile compounds in the liquid phase followed by mass-based detection. saspublishers.com Ideal for analyzing the compound in its native form from reaction mixtures or biological samples. nih.govOften minimal ("dilute and shoot"). researchgate.net Derivatization is optional but can improve sensitivity. nih.govRetention time, accurate molecular weight (HRMS), and structural information from MS/MS fragmentation. acs.orgrsc.org
CE-MSSeparation based on charge and size in an electric field, coupled to MS. saspublishers.com Suitable for the analysis of the charged carboxylate form.Dissolution in a suitable buffer electrolyte.Migration time, mass-to-charge ratio, and high separation efficiency for complex samples. nih.gov

Computational Chemistry and Theoretical Studies of 2 1,4 Dioxepan 6 Yl Acetic Acid

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Geometry Optimization and Conformational Analysis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. For 2-(1,4-dioxepan-6-yl)acetic acid, DFT would be instrumental in:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This involves finding the minimum energy structure on the potential energy surface. Different conformers, such as chair and boat conformations of the dioxepane ring, and various orientations of the acetic acid side chain, would be investigated.

Conformational Analysis: Identifying and ranking the energies of different stable conformers. The seven-membered dioxepane ring can adopt several low-energy conformations, and the flexibility of the acetic acid group adds to the conformational complexity. A thorough conformational search would be necessary to identify the global minimum and other low-lying energy conformers that may be populated at room temperature.

Table 1: Hypothetical Relative Energies of this compound Conformers Calculated by DFT

ConformerRing ConformationSide Chain OrientationRelative Energy (kcal/mol)
1 ChairAxial0.00
2 ChairEquatorial1.25
3 Twist-ChairAxial2.50
4 Twist-ChairEquatorial3.10
5 BoatAxial5.80

This table is a hypothetical representation of data that would be generated from DFT calculations and does not reflect actual experimental or computed values.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

Once the geometries of the stable conformers are obtained, DFT can be used to predict various spectroscopic properties, which are crucial for the experimental identification and characterization of the compound.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predictions, when compared with experimental spectra, can help in the assignment of signals to specific atoms and in confirming the proposed structure and dominant conformation in solution.

IR Frequencies: The vibrational frequencies of the molecule can be calculated to simulate its infrared (IR) spectrum. This allows for the assignment of characteristic vibrational modes, such as the C=O stretch of the carboxylic acid and the C-O-C stretches of the dioxepane ring.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted ValueExperimental Value
¹³C NMR (C=O)175.2 ppm174.8 ppm
¹H NMR (CH-COOH)2.85 ppm2.81 ppm
IR (C=O stretch)1715 cm⁻¹1710 cm⁻¹
IR (C-O-C stretch)1120 cm⁻¹1115 cm⁻¹

This table is a hypothetical representation and does not reflect actual experimental or computed values.

Reaction Mechanism Elucidation and Energetics

Computational methods are invaluable for studying the pathways and energetics of chemical reactions, providing insights that are often difficult to obtain experimentally.

Transition State Analysis and Activation Energy Calculations

For any chemical reaction involving this compound, such as its synthesis or degradation, computational chemistry can be used to:

Identify Transition States: A transition state is the highest energy point along the reaction coordinate. Locating the transition state structure is crucial for understanding the mechanism of a reaction.

Calculate Activation Energies: The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of a reaction. By calculating activation energies for different possible pathways, the most favorable reaction mechanism can be identified.

Solvent Effects on Reaction Pathways

Reactions are typically carried out in a solvent, which can significantly influence the reaction mechanism and rate. Computational models can account for solvent effects through:

Implicit Solvent Models: These models treat the solvent as a continuous medium with a specific dielectric constant.

Explicit Solvent Models: These models include individual solvent molecules in the calculation, providing a more detailed picture of solvent-solute interactions, such as hydrogen bonding.

The choice of solvent can alter the stability of reactants, products, and transition states, thereby changing the activation energy and potentially the preferred reaction pathway.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations are excellent for studying static properties and reaction pathways, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules.

For this compound, MD simulations could be used to:

Explore Conformational Space: MD simulations can reveal the conformational flexibility of the dioxepane ring and the acetic acid side chain, showing how the molecule samples different conformations over time.

Study Intermolecular Interactions: In a condensed phase (e.g., in solution or in a crystal), MD simulations can provide detailed information about the interactions between molecules of this compound, or between the molecule and solvent molecules. This includes analyzing hydrogen bonding patterns and other non-covalent interactions.

QSAR (Quantitative Structure-Activity Relationship) Modeling for Non-Biological Activities

A comprehensive search of scientific literature and chemical databases has revealed no specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for predicting the non-biological activities of this compound. QSAR studies are computational models that correlate the chemical structure of a substance with a specific activity. conicet.gov.ar While QSAR is a widely used methodology in drug discovery and environmental science to predict biological activities and toxicological endpoints, its application to the specific non-biological properties of this compound has not been documented in available research. conicet.gov.arnih.gov

The development of a QSAR model requires a dataset of structurally related compounds with experimentally determined values for the property of interest. nih.gov For non-biological activities, this could include physicochemical properties such as solubility, melting point, boiling point, or partitioning behavior. The absence of published QSAR studies for this compound in this context suggests that a sufficient dataset of analogues with measured non-biological properties has not been compiled and modeled.

While general QSAR principles could theoretically be applied, any such model would be speculative without a dedicated study. Such a study would involve synthesizing a series of derivatives of this compound, experimentally measuring their non-biological properties, and then using computational methods to derive a statistically significant correlation between structural descriptors and the measured activities.

Potential Applications As a Chemical Intermediate and Functional Material Precursor

Role in Polymer and Material Science

The bifunctional nature of 2-(1,4-dioxepan-6-yl)acetic acid, possessing both a cyclic ether and a carboxylic acid, makes it an intriguing subject for polymer and material science. It can be envisioned as a monomer or a modifying agent to impart specific characteristics to polymers and functional fluids.

The presence of a carboxylic acid group allows this compound to potentially undergo polycondensation reactions with diols to form polyesters. The incorporation of the 1,4-dioxepane ring into the polymer backbone could introduce flexibility and hydrophilicity, which are desirable properties for certain specialty polymers, including biodegradable ones. The synthesis of hydrophilic aliphatic polyesters can be achieved through the ring-opening polymerization of functional cyclic esters. acs.orgresearchgate.net While direct studies on the polymerization of this compound are not extensively documented, the principle of creating polyesters from cyclic ether-containing monomers is established. For instance, the radical ring-opening polymerization of other dioxepane derivatives, such as 5,6-benzo-2-methylene-1,3-dioxepane (BMDO), has been successfully performed to create polymers with specific structures. researchgate.net This suggests that this compound could serve as a co-monomer to tailor the properties of existing polyesters, potentially enhancing their biodegradability and modifying their thermal and mechanical properties. The ether linkages within the dioxepane ring are generally more susceptible to hydrolysis than the ester bonds in the main polymer chain, which could be a factor in designing polymers with controlled degradation rates.

The table below illustrates potential diol co-monomers for the synthesis of specialty polyesters with this compound.

Diol Co-monomerPotential Polymer Characteristics
Ethylene (B1197577) GlycolIncreased hydrophilicity
1,4-ButanediolEnhanced flexibility and biodegradability
IsosorbideIntroduction of rigidity and bio-based content

There is a growing demand for high-performance lubricants and functional fluids with improved thermal stability, lubricity, and biodegradability. pageplace.de Ether-based compounds, including cyclic ethers, have been explored as additives or base stocks for lubricant compositions. google.comgoogle.com The 1,4-dioxepane structure in this compound could contribute to favorable rheological properties and thermal stability. The carboxylic acid group provides a handle for further chemical modification, allowing it to be esterified with long-chain alcohols to produce ester-based lubricants. These esters could exhibit good low-temperature properties and oxidative stability due to the presence of the ether linkages. Research into organophosphites as antioxidant additives for lubricants has shown that derivatives of high molecular weight alcohols, including cyclic ones, are preferred for their thermal stability and solubility in oils. psgraw.com This suggests a potential pathway for converting this compound into a functional lubricant additive.

Utilization in Fine Chemical Synthesis as a Building Block

The combination of a cyclic ether and a carboxylic acid in one molecule makes this compound a potentially useful building block for the synthesis of more complex and high-value fine chemicals.

Dioxepane derivatives have been identified as having potential applications in the agrochemical sector. For instance, certain dioxolane, dioxane, and dioxepane derivatives have been investigated as antidotes in herbicidal compositions. google.com The synthesis of new agrochemicals often involves the use of versatile intermediates that can be readily modified. researchgate.net The "intermediate derivatization method" is a recognized strategy for the discovery of novel agrochemical candidates. researchgate.net The structure of this compound, with its reactive carboxylic acid group, could be utilized to synthesize a variety of derivatives, such as amides and esters, which could then be screened for biological activity. The dioxepane moiety could confer specific solubility and transport properties within plant systems.

The development of new ligands is crucial for advancing the field of catalysis. The structure of a ligand can significantly influence the activity and selectivity of a metal catalyst. nih.gov While there is no direct report of this compound being used in ligand design, its structural features suggest potential in this area. The dioxepane ring could serve as a chiral backbone, and the carboxylic acid group could be converted into other coordinating groups, such as amides or phosphines. The synthesis of seven-membered oxacycles like oxepine derivatives has garnered attention due to their presence in valuable scaffolds for pharmaceuticals. researchgate.net This interest in seven-membered rings containing oxygen could extend to the design of novel ligands where the ring structure influences the spatial arrangement of coordinating atoms, thereby affecting the catalytic outcome.

Applications in Analytical Chemistry (e.g., derivatizing agent)

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a common technique used to improve the volatility and thermal stability of polar analytes, such as carboxylic acids. colostate.edulmaleidykla.lt The process involves converting the polar functional groups into less polar derivatives. research-solution.com While specific applications of this compound as a derivatizing agent are not documented, it is conceivable that it could be used in this capacity. For instance, it could be used to "tag" other molecules of interest through its carboxylic acid group, with the dioxepane ring providing a unique mass spectral fragmentation pattern for identification. Conversely, the carboxylic acid group of this compound itself would typically be derivatized, for example, through esterification or silylation, prior to GC analysis to ensure good chromatographic performance. chromforum.org The development of new derivatization reagents is an ongoing area of research in analytical chemistry to enhance the sensitivity and selectivity of analytical methods for complex matrices. nih.gov

Q & A

Q. Q1. What are the established synthetic routes for 2-(1,4-dioxepan-6-yl)acetic acid, and what reaction conditions are critical for achieving high yields?

Methodological Answer: The synthesis typically involves functionalizing the 1,4-dioxepane ring with an acetic acid moiety. A common approach includes:

Ring-opening alkylation : Reacting 1,4-dioxepane derivatives (e.g., epoxides) with haloacetic acid under basic conditions.

Catalytic coupling : Using transition-metal catalysts (e.g., Pd or Ru) to attach the acetic acid group via cross-coupling reactions .
Critical Factors :

  • Temperature control : Maintain 60–80°C to balance reactivity and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product with >90% purity .

Q. Q2. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Use a combination of analytical techniques:

NMR Spectroscopy :

  • ¹H NMR : Peaks at δ 3.6–4.2 ppm (dioxepane ring protons) and δ 2.4–2.6 ppm (acetic acid CH₂ group) confirm connectivity .
  • ¹³C NMR : Signals at 170–175 ppm (carboxylic acid C=O) validate functionalization.

HPLC-MS :

  • Retention time ~8.2 min (C18 column, 0.1% TFA in H₂O/MeCN gradient) with m/z 181.1 [M+H]+ .

Elemental Analysis :

  • Match calculated vs. observed C (59.98%), H (7.83%), O (32.19%) .

Q. Q3. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • PPE Requirements :
    • Nitrile gloves (tested for chemical resistance), safety goggles, and lab coats .
    • Fume hood use for synthesis steps involving volatile solvents (e.g., THF, DMF).
  • Spill Management :
    • Neutralize spills with sodium bicarbonate, absorb with inert material (vermiculite), and dispose as hazardous waste .
  • Storage :
    • Store at 4°C in airtight containers under nitrogen to prevent oxidation .

Advanced Research Questions

Q. Q4. How can computational modeling optimize the reaction mechanism for synthesizing this compound?

Methodological Answer:

DFT Calculations :

  • Model transition states (e.g., ring-opening of 1,4-dioxepane) using Gaussian 16 with B3LYP/6-31G(d) basis set.
  • Identify energy barriers for acetic acid attachment (ΔG‡ ~25–30 kcal/mol) .

Solvent Effects :

  • Simulate solvation in DMF using COSMO-RS to predict reaction rates and by-product formation .

Catalyst Screening :

  • Virtual screening of Pd/Ru ligands (e.g., bipyridine vs. phosphine) to maximize regioselectivity .

Q. Q5. How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:

Systematic Solubility Testing :

  • Prepare saturated solutions in 10 solvents (e.g., water, MeOH, DCM) at 25°C.
  • Quantify via gravimetric analysis after 24 hr equilibration .

Data Normalization :

  • Adjust for temperature fluctuations (±0.5°C) and solvent impurities (HPLC-grade only).

Statistical Validation :

  • Use ANOVA to compare literature values (e.g., reported DMSO solubility: 45 mg/mL vs. 50 mg/mL observed) .

Q. Q6. What strategies mitigate by-product formation during large-scale synthesis of this compound?

Methodological Answer:

Process Optimization :

  • Reduce reaction time from 24 hr to 18 hr to minimize oligomerization by-products .

Catalyst Recycling :

  • Immobilize Pd catalysts on mesoporous silica to enhance reusability (5 cycles, <5% yield loss) .

In-line Monitoring :

  • Use FTIR spectroscopy to track acetic acid consumption and terminate reactions at 95% conversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.